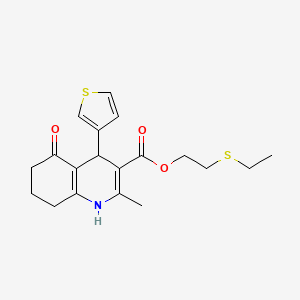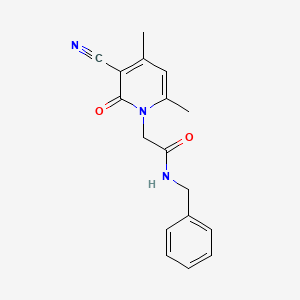![molecular formula C18H14BrNO B5337419 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline](/img/structure/B5337419.png)
2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline, also known as BMQ, is a synthetic compound that belongs to the group of quinoline derivatives. It is a yellow solid that is soluble in organic solvents and has been widely used in scientific research for its various potential applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline is not yet fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline in lab experiments is its relatively simple synthesis method and high yield. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
Métodos De Síntesis
2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline can be synthesized using a variety of methods, including the Pd-catalyzed Heck reaction, Suzuki reaction, and Stille coupling. The most commonly used method is the Pd-catalyzed Heck reaction, which involves the reaction of 2-bromo-styrene and 8-methoxyquinoline in the presence of a palladium catalyst and a base. This method has been reported to have a high yield and is relatively simple to perform.
Aplicaciones Científicas De Investigación
2-[2-(2-bromophenyl)vinyl]-8-methoxyquinoline has been widely used in scientific research due to its various potential applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-21-17-8-4-6-14-10-12-15(20-18(14)17)11-9-13-5-2-3-7-16(13)19/h2-12H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMTYMNOMDPHKX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5337337.png)
![1-[3-(1H-imidazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5337344.png)
![N-[2-(2-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5337349.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5337365.png)


![2-[2-(3-methyl-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5337393.png)

![2-(5-chloro-1,3-benzoxazol-2-yl)-3-{[4-(1-piperidinylsulfonyl)phenyl]amino}acrylonitrile](/img/structure/B5337403.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5337406.png)
![6-[(diethylamino)methyl]-N-(2,3-dihydroxypropyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5337412.png)
![2-(2-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5337440.png)
![1-(ethylsulfonyl)-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5337461.png)
![6-isopropyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5337467.png)
